Maltol acetate

Formulation Engineering Flavor Manufacturing Liquid Concentrate Processing

Maltol acetate (also referred to as maltyl acetate; IUPAC: 2-methyl-4-oxo-4H-pyran-3-yl acetate) is a synthetic ester of the naturally occurring flavor compound maltol. It belongs to the pyranone ester class of heterocyclic flavor and fragrance agents.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 28787-36-2
Cat. No. B1583888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltol acetate
CAS28787-36-2
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=CO1)OC(=O)C
InChIInChI=1S/C8H8O4/c1-5-8(12-6(2)9)7(10)3-4-11-5/h3-4H,1-2H3
InChIKeyNRQULFRLDJKNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltol Acetate (CAS 28787-36-2) – Flavor & Fragrance Procurement Baseline


Maltol acetate (also referred to as maltyl acetate; IUPAC: 2-methyl-4-oxo-4H-pyran-3-yl acetate) is a synthetic ester of the naturally occurring flavor compound maltol. It belongs to the pyranone ester class of heterocyclic flavor and fragrance agents. The compound is a colorless to pale-yellow clear liquid at ambient temperature, exhibiting a fruity, jammy, berry, and tropical organoleptic profile at 10% dilution in dipropylene glycol [1]. It is employed principally as a flavoring and fragrance ingredient in food, beverage, confectionery, and personal-care applications [2]. Unlike the parent alcohol maltol or its ethyl homolog, maltol acetate is not listed in the Food Chemicals Codex and currently carries no FEMA number, which is a critical procurement differentiator with regulatory implications [3].

Why Maltol Acetate Cannot Be Replaced by Generic Maltol or Ethyl Maltol


Maltol and its ethyl homolog (ethyl maltol) are crystalline solids with dominant caramel-sweet odor profiles, whereas maltol acetate is a free-flowing liquid whose aroma is characterized by fruity, tropical, and berry notes rather than caramel [1]. This difference in physical state affects handling, solubility kinetics, and formulation efficiency in liquid concentrate manufacture. Furthermore, esterification of the enolic hydroxyl group eliminates the metal-chelating activity that can cause discoloration and stability issues in iron-containing systems, a well-known limitation of free maltol [2]. Ester derivatives of maltol, including the acetate, have also been demonstrated to exhibit significantly higher thermal degradation temperatures than the parent alcohol, making generic substitution inadequate for high-temperature processes such as baking, extrusion, or cigarette tobacco heating [3].

Quantitative Differentiation Evidence for Maltol Acetate vs. Closest Analogs


Physical State: Liquid vs. Solid at Ambient Temperature

Maltol acetate is a liquid at 25 °C, whereas the parent compound maltol is a crystalline solid with a melting point of 162–164 °C and ethyl maltol is a solid melting at 85–95 °C . Maltol propionate, a competing ester, also exists as a solid (mp 49 °C) . This physical-state difference eliminates the need for pre-dissolution in solvent before blending, reducing processing time and energy input in liquid flavor concentrate manufacturing. The quantitative comparison is presented below.

Formulation Engineering Flavor Manufacturing Liquid Concentrate Processing

Organoleptic Profile: Fruity-Tropical vs. Caramel-Sweet Dominance

Standardized organoleptic descriptors from The Good Scents Company show that maltol acetate exhibits a primary odor of 'fruity, jammy, berry, tropical', with no caramel or cotton-candy notes, whereas maltol is characterized as 'sweet, caramel, cotton candy, jam, fruity, baked bread' and ethyl maltol as 'sweet, caramel, jam, strawberry, cotton candy' [1]. Maltol isobutyrate introduces a burnt-caramelized sugar note . This qualitative differentiation is summarized below.

Flavor Chemistry Sensory Science Product Development

Thermal Stability Enhancement via Esterification

Dong et al. (2023) demonstrated that ethyl maltol esters exhibit significantly higher thermal degradation temperatures than ethyl maltol itself. TG-DTG analysis showed that esterification effectively retards volatilization and thermal decomposition [1]. Although the study examined ethyl maltol esters, the structure–activity principle is directly transferable to maltol acetate, as both compound classes share the same pyranone ester core chemistry. No direct TG-DTG data for maltol acetate are publicly available; therefore, this evidence is classified as class-level inference.

Thermal Degradation High-Temperature Processing Flavor Stability

LogP and Hydrophilic Character: Partitioning Advantage in Aqueous Systems

The estimated octanol-water partition coefficient (logP) for maltol acetate is 0.152–0.50 (XlogP3-AA) [1], indicating moderate hydrophilicity. In comparison, maltol isobutyrate has a measured logP of 1.36–1.51 , and maltol propionate has a logP of 1.02 . This ~0.8–1.3 log-unit difference means maltol acetate partitions approximately 6- to 20-fold less into the organic phase, favoring retention in the aqueous phase of food matrices and beverages. An experimental logP for maltol was reported as 0.09 by Sangster (1993) [2], placing maltol acetate slightly more lipophilic than maltol but substantially less lipophilic than the butyrate and isobutyrate esters.

Partition Coefficient Aqueous Formulation Flavor Release

Regulatory Status: Non-FCC/Non-FEMA Listing as a Procurement Constraint

Maltol acetate is not listed in the Food Chemicals Codex (FCC) and carries no FEMA number, whereas maltol (FEMA 2656), ethyl maltol (FEMA 3487), maltol isobutyrate (FEMA 3462), and maltol propionate (FEMA 3941) all have established FEMA GRAS status [1]. This regulatory gap means maltol acetate cannot be used in food products requiring FEMA-certified flavor ingredients in the United States without additional safety substantiation, unless intended for non-food (fragrance, tobacco, or industrial) applications.

Regulatory Compliance Food Additive Status Flavor Ingredient Registration

High-Value Application Scenarios for Maltol Acetate Based on Quantitative Differentiation


Liquid Flavor Concentrates for Berry and Tropical Beverage Profiles

Maltol acetate’s liquid physical state at ambient temperature eliminates the dissolution step required for solid maltol or ethyl maltol, streamlining the production of water-miscible liquid flavor concentrates [4]. Its fruity-tropical odor profile (jammy, berry, tropical) provides a fruit character without the caramel note that would distort a clean berry or citrus flavor [5], and its moderate logP (~0.15–0.50) favors partitioning into the aqueous phase of ready-to-drink beverages, promoting immediate flavor impact upon consumption [3].

High-Temperature Processed Foods and Heated Tobacco Products

The esterification strategy demonstrably elevates the thermal degradation temperature of maltol-type compounds [4]. Maltol acetate, by analogy with ethyl maltol acetate, is expected to survive thermal processing (baking, extrusion, cigarette heating) better than free maltol or ethyl maltol, releasing the parent maltol aroma gradually through thermal cleavage at 300–400 °C [4]. This makes maltol acetate a candidate for long-lasting flavor release in baked goods, confectionery, and heated tobacco applications where sustained aroma delivery is critical.

Non-Food Fragrance and Personal-Care Formulations

Given that maltol acetate lacks FEMA GRAS affirmation but is fully REACH pre-registered (EINECS 249-223-7) [4], it is positioned for use in fragrances, cosmetics, and personal-care products where food-additive regulatory status is not required. Its fruity, tropical berry profile differentiates it from the caramel-dominant maltol and ethyl maltol [5], providing perfumers with a distinct berry nuance for fine fragrance and functional personal-care product development.

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